Antalarmin
Overview
Description
It is primarily used in scientific research to study the effects of stress and anxiety, as it blocks the CRH1 receptor, reducing the release of adrenocorticotropic hormone (ACTH) in response to chronic stress . This compound has shown potential in reducing the adverse health consequences of chronic stress, including anxiety, depression, and drug addiction .
Preparation Methods
The synthesis of Antalarmin involves several steps. The compound is a close analog of CP-154,526, which was first described in 1997 . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Antalarmin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents into the this compound molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antalarmin has a wide range of scientific research applications:
Mechanism of Action
Antalarmin exerts its effects by blocking the CRH1 receptor, which is involved in the body’s response to stress . By inhibiting this receptor, this compound reduces the release of ACTH, which in turn decreases the production of glucocorticoids like cortisol . This mechanism helps mitigate the physiological and behavioral responses to chronic stress . The molecular targets of this compound include the CRH1 receptor and associated signaling pathways, such as the adenylyl cyclase and cAMP pathways .
Comparison with Similar Compounds
Antalarmin is structurally similar to other CRH1 antagonists, such as CP-154,526 . Both compounds share a pyrrolopyrimidine core and exhibit similar pharmacological properties . this compound is easier to synthesize and has been shown to be more effective in certain studies . Other similar compounds include:
CP-154,526: A close analog with similar properties but more complex synthesis.
NBI-27914: Another CRH1 antagonist with a different chemical structure but similar effects.
R121919: A CRH1 antagonist studied for its potential in treating depression and anxiety.
This compound’s uniqueness lies in its ease of synthesis and its effectiveness in reducing stress-related responses .
Properties
IUPAC Name |
N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4/c1-9-11-12-27(10-2)23-21-18(6)19(7)28(24(21)26-20(8)25-23)22-16(4)13-15(3)14-17(22)5/h13-14H,9-12H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPROWGEHNVJOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=NC(=NC2=C1C(=C(N2C3=C(C=C(C=C3C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166241 | |
Record name | Antalarmin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157284-96-3 | |
Record name | Antalarmin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157284-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Antalarmin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157284963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Antalarmin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Antalarmin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3DNT7X7YL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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